4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride
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Description
4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O2 . It is also known as ABP. The compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The compound has a molecular weight of 293.19.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds can be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Scientific Research Applications
Antibacterial Agents
Research has demonstrated the utility of pyrrolidine derivatives, including structures similar to "4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride," in the synthesis of antibacterial compounds. For example, the synthesis and antibacterial activity of various pyridonecarboxylic acids and their analogues have been explored, with certain compounds showing more activity than existing antibacterial agents like enoxacin (Egawa et al., 1984). These findings suggest the potential of pyrrolidine derivatives in developing more effective antibacterial agents.
Asymmetric Synthesis
The asymmetric synthesis of pyrrolidine derivatives, including those related to "this compound," has been a topic of significant interest. For instance, efficient asymmetric syntheses of enantiomers of a potent quinolonecarboxylic acid class antibacterial agent have been developed, showcasing the enantiomers' varying activities against aerobic and anaerobic bacteria (Rosen et al., 1988). This highlights the importance of stereochemistry in the biological activity of pyrrolidine derivatives.
Angiotensin Converting Enzyme (ACE) Inhibitors
Pyrrolidine derivatives have been studied for their potential as ACE inhibitors, which are crucial for managing hypertension. Derivatives of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acids, closely related to "this compound," have shown potent in vitro ACE inhibitory activities, suggesting their utility in hypertension management (Hayashi et al., 1989).
Pharmaceutical Research
"this compound" and its derivatives have been explored as building blocks in pharmaceutical research. For instance, the synthesis of densely substituted L-proline esters as catalysts for asymmetric Michael additions of ketones to nitroalkenes has been reported, illustrating the versatility of pyrrolidine derivatives in organic synthesis and drug development (Ruiz-Olalla et al., 2015).
Properties
IUPAC Name |
4-amino-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-11-8-14(7-10(11)12(15)16)6-9-4-2-1-3-5-9;;/h1-5,10-11H,6-8,13H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXXCHSBOLQHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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